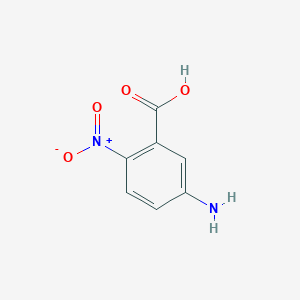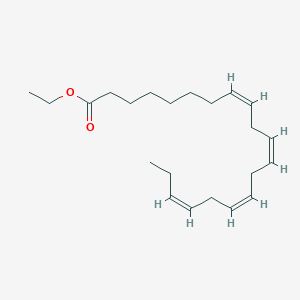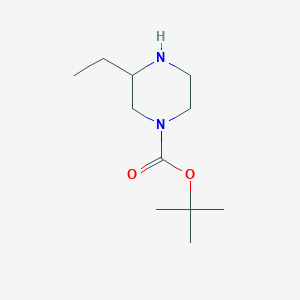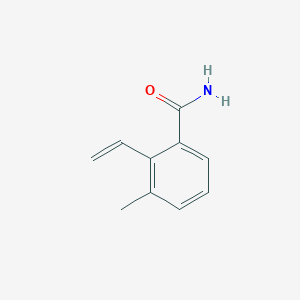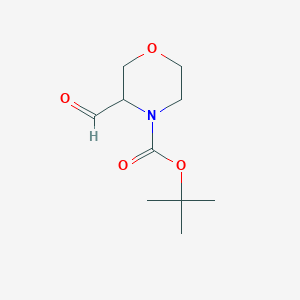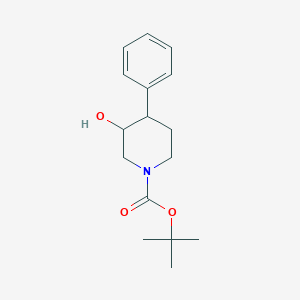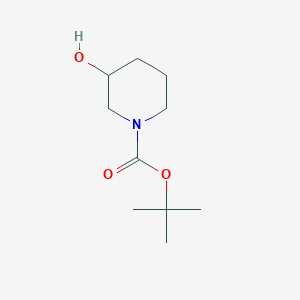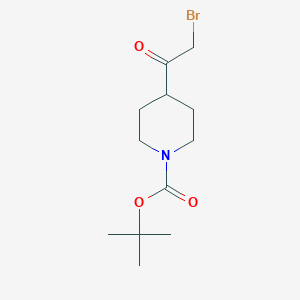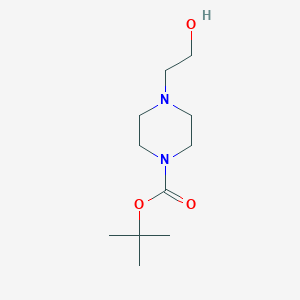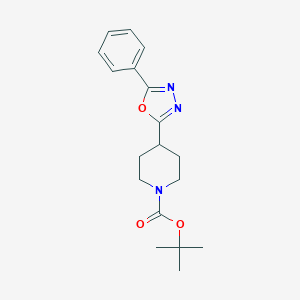
Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
The tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a compound that belongs to a class of organic molecules featuring a piperidine ring, which is a common motif in medicinal chemistry due to its presence in many biologically active compounds. Although the specific compound is not directly synthesized or characterized in the provided papers, similar compounds with variations in the substituents attached to the piperidine ring and the heterocyclic moiety have been reported.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which was prepared through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods typically involve the use of catalysts, ligands, and bases to facilitate the reactions and improve yields.
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using spectroscopic techniques such as LCMS, NMR (both ^1H and ^13C), and IR, as well as CHN elemental analysis . X-ray diffraction studies provide detailed insights into the crystal systems, space groups, and unit cell parameters, which are crucial for understanding the three-dimensional arrangement of the molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups. For example, the presence of a carboxylate ester suggests that they could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids. The oxadiazole and pyrazole rings in these compounds are known for their participation in various chemical reactions, which can be exploited for further functionalization or for the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and boiling point are not directly reported in the provided papers. However, the chemical properties can be deduced from the molecular structure. For instance, the presence of aromatic rings and heteroatoms can influence the electronic distribution within the molecule, which can be studied using computational methods such as density functional theory (DFT) . The molecular electrostatic potential and frontier molecular orbitals analyses provide information on the reactivity and interaction potential of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is synthesized through condensation reactions, with its structure characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction (XRD) data. For instance, the compound's crystal system, space group, and unit cell parameters are meticulously determined, showcasing its molecular architecture. The compound exhibits weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, forming a three-dimensional architecture. Notably, such compounds also demonstrate biological activities, although specific activities may vary (Sanjeevarayappa et al., 2015).
Reactivity and Binding Site Analysis
The chemical reactivity and potential binding sites of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives are analyzed through computational density functional theory (DFT) calculations. These studies provide insights into the electrophilic and nucleophilic nature of the molecules, helping in predicting their chemical behavior and interactions with biological targets (Kumara et al., 2017).
Biological Activity of Analogs
Derivatives containing the 1,3,4-oxadiazole ring, like the 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, are synthesized and tested for antitumor activity. These compounds show promise in bioactivity screenings, indicating the potential of tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate and its analogs in therapeutic applications (Maftei et al., 2013).
Intermediates for Biologically Active Compounds
Compounds structurally related to tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate serve as crucial intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized and used as an intermediate in compounds such as crizotinib, highlighting the significance of these structures in pharmaceutical synthesis (Kong et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-9-14(10-12-21)16-20-19-15(23-16)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFMLZFLQRQWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

